molecular formula C26H22Cl2N2O3 B12736579 2(3H)-Benzoxazolone, 5-chloro-6-(3-chlorobenzoyl)-3-((4-phenyl-1-piperidinyl)methyl)- CAS No. 115967-07-2

2(3H)-Benzoxazolone, 5-chloro-6-(3-chlorobenzoyl)-3-((4-phenyl-1-piperidinyl)methyl)-

Cat. No.: B12736579
CAS No.: 115967-07-2
M. Wt: 481.4 g/mol
InChI Key: UWDQXURORBQCNK-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolone, 5-chloro-6-(3-chlorobenzoyl)-3-((4-phenyl-1-piperidinyl)methyl)- is a complex organic compound that belongs to the benzoxazolone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The specific structure of this compound suggests it may have unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 5-chloro-6-(3-chlorobenzoyl)-3-((4-phenyl-1-piperidinyl)methyl)- typically involves multiple steps, including the formation of the benzoxazolone core, chlorination, and subsequent functionalization with various substituents. Common reagents and conditions may include:

    Formation of Benzoxazolone Core: This step often involves the cyclization of o-aminophenol with carbonyl compounds under acidic or basic conditions.

    Chlorination: Introduction of chlorine atoms can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Functionalization: The addition of the 3-chlorobenzoyl and 4-phenyl-1-piperidinyl groups may require specific coupling reactions, such as Friedel-Crafts acylation or nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzoxazolone, 5-chloro-6-(3-chlorobenzoyl)-3-((4-phenyl-1-piperidinyl)methyl)- can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 5-chloro-6-(3-chlorobenzoyl)-3-((4-phenyl-1-piperidinyl)methyl)- involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Benzoxazolone: The parent compound with a simpler structure.

    5-Chloro-2(3H)-benzoxazolone: A chlorinated derivative with similar properties.

    6-(3-Chlorobenzoyl)-2(3H)-benzoxazolone: Another derivative with a different substitution pattern.

Uniqueness

2(3H)-Benzoxazolone, 5-chloro-6-(3-chlorobenzoyl)-3-((4-phenyl-1-piperidinyl)methyl)- is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

CAS No.

115967-07-2

Molecular Formula

C26H22Cl2N2O3

Molecular Weight

481.4 g/mol

IUPAC Name

5-chloro-6-(3-chlorobenzoyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-benzoxazol-2-one

InChI

InChI=1S/C26H22Cl2N2O3/c27-20-8-4-7-19(13-20)25(31)21-14-24-23(15-22(21)28)30(26(32)33-24)16-29-11-9-18(10-12-29)17-5-2-1-3-6-17/h1-8,13-15,18H,9-12,16H2

InChI Key

UWDQXURORBQCNK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CN3C4=C(C=C(C(=C4)Cl)C(=O)C5=CC(=CC=C5)Cl)OC3=O

Origin of Product

United States

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